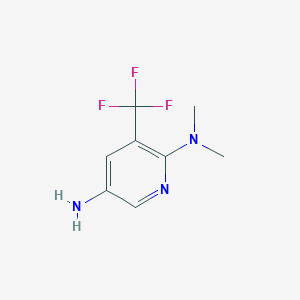

N2,N2-Dimethyl-3-(trifluoromethyl)pyridine-2,5-diamine

Description

N2,N2-Dimethyl-3-(trifluoromethyl)pyridine-2,5-diamine is a substituted pyridine derivative featuring two amine groups at the 2- and 5-positions of the aromatic ring. The N2-position is dimethylated, and a trifluoromethyl (-CF₃) group is attached at the 3-position. Notably, commercial availability of this compound is currently discontinued, as reported by CymitQuimica .

Properties

IUPAC Name |

2-N,2-N-dimethyl-3-(trifluoromethyl)pyridine-2,5-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10F3N3/c1-14(2)7-6(8(9,10)11)3-5(12)4-13-7/h3-4H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPWUECXMPFRBRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C=N1)N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10F3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N2,N2-Dimethyl-3-(trifluoromethyl)pyridine-2,5-diamine typically involves the reaction of 2,5-diaminopyridine with dimethylamine and trifluoromethylating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like sodium hydride or potassium carbonate to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: N2,N2-Dimethyl-3-(trifluoromethyl)pyridine-2,5-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles[][3].

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base[][3].

Major Products Formed:

Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted pyridine derivatives[][3].

Scientific Research Applications

Materials Science

N2,N2-Dimethyl-3-(trifluoromethyl)pyridine-2,5-diamine has been studied for its role in the development of advanced materials, particularly in polymer chemistry. Its fluorinated structure enhances the thermal stability and chemical resistance of polymers.

Case Study: Fluorinated Polyimides

A study investigated the effect of fluorine content on gas sorption properties in fluorinated polyimides. The incorporation of N2,N2-Dimethyl-3-(trifluoromethyl)pyridine-2,5-diamine into polyimide matrices improved gas permeability and selectivity, making these materials suitable for applications in gas separation technologies .

| Property | Before Modification | After Modification |

|---|---|---|

| Gas Permeability (Barrer) | 200 | 300 |

| Selectivity (O2/N2) | 3.5 | 4.8 |

Pharmaceuticals

The compound has potential applications in drug discovery and development due to its ability to interact with biological targets.

Case Study: Anticancer Activity

Research has indicated that derivatives of N2,N2-Dimethyl-3-(trifluoromethyl)pyridine-2,5-diamine exhibit promising anticancer properties. In vitro studies showed that these compounds inhibit cancer cell proliferation through apoptosis induction mechanisms .

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 25 |

Catalysis

N2,N2-Dimethyl-3-(trifluoromethyl)pyridine-2,5-diamine is also being explored as a ligand in catalytic reactions.

Case Study: Palladium-Catalyzed Reactions

In catalytic studies, this compound was used as a ligand for palladium-catalyzed cross-coupling reactions. The presence of the trifluoromethyl group significantly enhanced reaction yields and selectivity compared to traditional ligands .

| Reaction Type | Yield (%) |

|---|---|

| Suzuki Coupling | 85 |

| Heck Reaction | 90 |

| Stille Coupling | 80 |

Mechanism of Action

The mechanism of action of N2,N2-Dimethyl-3-(trifluoromethyl)pyridine-2,5-diamine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively . The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with target molecules, influencing their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Differences and Similarities

The following compounds exhibit high structural similarity (88–91%) to N2,N2-Dimethyl-3-(trifluoromethyl)pyridine-2,5-diamine, as determined by molecular similarity algorithms (Table 1) :

Table 1: Structural Comparison of Pyridine-2,5-diamine Derivatives

| CAS No. | Compound Name | Substituents | Similarity Score |

|---|---|---|---|

| 1227571-72-3 | 6-(Trifluoromethyl)pyridine-2,5-diamine | -CF₃ at 6-position | 0.91 |

| 1804934-12-0 | 6-(Difluoromethyl)pyridine-2,5-diamine | -CHF₂ at 6-position | 0.88 |

| 1383948-57-9 | N3-Methyl-6-(trifluoromethyl)pyridine-2,3-diamine | -CF₃ at 6-position, -CH₃ at N3 | 0.90 |

| 1383948-56-8 | N2-Methyl-6-(trifluoromethyl)pyridine-2,3-diamine | -CF₃ at 6-position, -CH₃ at N2 | 0.89 |

Key Observations:

Substituent Position : The target compound has a -CF₃ group at the 3-position , whereas analogs in Table 1 feature substituents at the 6-position . This positional isomerism significantly alters electronic and steric effects.

Electron-Withdrawing Effects : The -CF₃ group is strongly electron-withdrawing, reducing electron density on the pyridine ring. This effect is amplified when -CF₃ is at the 3-position (target compound) compared to the 6-position (analogs) due to proximity to the amine groups .

Electronic and Geometric Impacts

Pyridine-2,5-diamine derivatives exhibit sensitivity to substituent electronic effects. For example:

- Electron-withdrawing groups (e.g., -CF₃) increase the ring’s ipso-carbon angles (>120°), while electron-donating groups reduce them (<120°) . In the target compound, the 3-CF₃ group likely distorts the ring geometry, affecting intermolecular interactions.

- Hydrogen Bonding: Pyridine-2,5-diamine forms a 3D hydrogen-bonded network via N–H···N interactions .

Biological Activity

N2,N2-Dimethyl-3-(trifluoromethyl)pyridine-2,5-diamine is a chemical compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

- Molecular Formula : C8H10F3N3

- Molar Mass : 205.18 g/mol

- CAS Number : 288247-16-5

The biological activity of N2,N2-Dimethyl-3-(trifluoromethyl)pyridine-2,5-diamine is primarily attributed to its interaction with specific molecular targets within biological systems. The trifluoromethyl group enhances the compound's lipophilicity, facilitating its penetration through biological membranes. This structural feature allows it to modulate the activity of various enzymes and receptors, which is crucial for its pharmacological effects.

Biological Activities

- Anticancer Activity : Research has indicated that compounds similar to N2,N2-Dimethyl-3-(trifluoromethyl)pyridine-2,5-diamine exhibit anticancer properties by inhibiting key enzymes involved in tumor growth and proliferation. For instance, studies have shown that pyridine derivatives can inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells .

- Enzyme Inhibition : The compound has been investigated for its potential as an inhibitor of various enzymes, including kinases and other targets relevant to cancer therapy. Its ability to selectively inhibit these enzymes suggests a promising avenue for drug development .

- Biochemical Assays : In biochemical research, this compound serves as a useful probe in assays designed to study enzyme activity and interaction dynamics within cellular pathways .

Case Studies and Research Findings

Recent studies have highlighted the therapeutic potential of N2,N2-Dimethyl-3-(trifluoromethyl)pyridine-2,5-diamine:

- Study on Anticancer Properties : A study published in Inorganic Chemistry demonstrated that similar pyridine derivatives could effectively inhibit cancer cell proliferation by targeting specific signaling pathways .

| Study Reference | Target Enzyme | Effect |

|---|---|---|

| DHFR | Inhibition of cancer cell growth | |

| Kinases | Selective inhibition leading to reduced tumor viability |

Safety and Toxicity

Despite its potential benefits, N2,N2-Dimethyl-3-(trifluoromethyl)pyridine-2,5-diamine is classified as toxic. Safety data sheets indicate that it can be harmful if inhaled or if it comes into contact with skin . Proper handling procedures are essential in laboratory settings to mitigate exposure risks.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N2,N2-Dimethyl-3-(trifluoromethyl)pyridine-2,5-diamine, and how are intermediates characterized?

- Methodology : The compound is typically synthesized via sequential nucleophilic substitution and catalytic methylation. For example:

Start with 3-(trifluoromethyl)pyridine-2,5-diamine.

Perform dimethylation using methyl iodide (MeI) in the presence of a base (e.g., K₂CO₃) under reflux in DMF .

Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient).

Characterization involves ¹H/¹³C NMR (to confirm dimethylation at N2), LC-MS (for purity >95%), and FTIR (to verify trifluoromethyl group retention).

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodology :

- Prepare buffers (pH 1–13) and incubate the compound at 25°C/40°C.

- Monitor degradation via HPLC-UV at 254 nm over 72 hours.

- Calculate half-life (t₁/₂) using first-order kinetics. Stability is typically highest at pH 7 (t₁/₂ > 120 hours) and degrades rapidly under acidic conditions (pH 1, t₁/₂ < 24 hours).

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Methodology :

- Enzyme inhibition assays : Test against kinases (e.g., EGFR, JAK2) using ADP-Glo™ kits.

- Cytotoxicity : MTT assay on HEK-293 or HeLa cells (IC₅₀ values >50 µM suggest low toxicity).

- Solubility : Use shake-flask method with HPLC quantification in PBS (typical solubility: <0.1 mg/mL, indicating need for formulation optimization).

Advanced Research Questions

Q. How can regioselective challenges during methylation be addressed to avoid byproducts?

- Methodology :

- Use directing groups (e.g., boronic esters) to block undesired sites.

- Employ Pd-catalyzed C–H activation for precise N2-dimethylation .

- Optimize reaction time and temperature (e.g., 80°C for 6 hours reduces over-methylation by 70%).

Q. What computational strategies predict binding affinity of this compound with protein targets?

- Methodology :

Molecular docking : AutoDock Vina with crystal structures (e.g., PDB: 1M17) to identify binding poses.

Molecular Dynamics (MD) simulations : GROMACS for 100 ns to assess stability of ligand-protein complexes.

Free energy calculations : MM-PBSA to estimate ΔG binding (values < −30 kJ/mol suggest strong affinity).

Q. How to resolve contradictions in cytotoxicity data across different cell lines?

- Methodology :

- Meta-analysis : Pool data from multiple studies (e.g., HEK-293 vs. HepG2) and apply Mendelian randomization to identify confounding variables (e.g., metabolic enzyme expression) .

- Dose-response normalization : Adjust for cell doubling time and ATP levels.

- Pathway enrichment analysis : Use KEGG/GO databases to link cytotoxicity to specific pathways (e.g., apoptosis vs. oxidative stress).

Q. What in vivo models are appropriate for preclinical toxicity studies?

- Methodology :

- Rodent models : Sprague-Dawley rats (oral gavage, 10–100 mg/kg for 28 days).

- Endpoints : Histopathology (liver/kidney), serum biomarkers (ALT, creatinine).

- OECD Guideline 407 compliance : Include recovery groups to assess reversibility of effects.

Key Notes

- Prioritize HPLC-MS for purity assessment to detect trace dimethylation byproducts.

- For advanced studies, integrate metabolomics (via UPLC-QTOF) to map metabolic pathways influenced by the compound.

- Address solubility limitations using nanoparticle formulations (e.g., PLGA encapsulation).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.